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Di-n-butyltin sulfide

Rigid Polyurethane Foam Latent Catalysis Process Control

Di-n-butyltin sulfide (DBTS, CAS 4253-22-9) is an organotin compound with the formula C₈H₁₈SSn, characterized by a direct tin-sulfur double bond that underpins its function as a selective catalyst in polyurethane systems and as a thermal stabilizer for halogenated polymers, particularly polyvinyl chloride (PVC). Its liquid physical state (density 1.42 g/cm³, boiling point >300°C) facilitates homogeneous incorporation into liquid resin premixes , while its dual sulfur coordination enables unique reactivity profiles in moisture-sensitive and high-temperature applications that differentiate it from both oxygen-based organotin analogs and mercaptide-based stabilizers.

Molecular Formula C8H18SSn
Molecular Weight 265.01 g/mol
CAS No. 4253-22-9
Cat. No. B1584479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-n-butyltin sulfide
CAS4253-22-9
Molecular FormulaC8H18SSn
Molecular Weight265.01 g/mol
Structural Identifiers
SMILESCCCC[Sn](=S)CCCC
InChIInChI=1S/2C4H9.S.Sn/c2*1-3-4-2;;/h2*1,3-4H2,2H3;;
InChIKeyJJPZOIJCDNHCJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-n-Butyltin Sulfide (CAS 4253-22-9) for High-Performance Polymer Synthesis and PVC Stabilization: A Technical Baseline


Di-n-butyltin sulfide (DBTS, CAS 4253-22-9) is an organotin compound with the formula C₈H₁₈SSn, characterized by a direct tin-sulfur double bond that underpins its function as a selective catalyst in polyurethane systems and as a thermal stabilizer for halogenated polymers, particularly polyvinyl chloride (PVC) [1]. Its liquid physical state (density 1.42 g/cm³, boiling point >300°C) facilitates homogeneous incorporation into liquid resin premixes , while its dual sulfur coordination enables unique reactivity profiles in moisture-sensitive and high-temperature applications that differentiate it from both oxygen-based organotin analogs and mercaptide-based stabilizers [2].

Why Di-n-Butyltin Sulfide Cannot Be Readily Substituted in Critical Formulations


Procurement and formulation scientists cannot assume functional equivalence among dibutyltin compounds; substitution of di-n-butyltin sulfide with structurally similar analogs such as dibutyltin oxide or dibutyltin dilaurate (DBTDL) can drastically alter catalytic latency, water tolerance, and final polymer architecture [1]. These differences stem from the unique Sn=S bonding motif in DBTS, which modulates Lewis acidity and hydrolytic stability in ways not observed with Sn-O or Sn-S-C-based organotin compounds . Specifically, DBTS demonstrates markedly different cream and rise times in rigid polyurethane foam applications versus conventional mercaptide catalysts, and it provides improved water-tolerant stability in waterborne polyurethane prepolymerization compared to DBTDL [2]. Selecting a generic alternative without accounting for these quantifiable differences risks compromising process control, reducing product quality, and invalidating established patent-protected formulations.

Quantitative Differentiation of Di-n-Butyltin Sulfide: Evidence-Based Comparison with Key Analogs


Extended Cream and Rise Times vs. Dibutyltin Bis(Lauryl Mercaptide) for Controlled Foam Processing

In a direct head-to-head comparison within identical rigid polyurethane foam formulations, di-n-butyltin sulfide (DBTS) provided significantly extended cream and rise times relative to dibutyltin bis(lauryl mercaptide), confirming its function as a latent catalyst that delays the onset of polymerization [1]. Specifically, with DBTS at 0.1 parts per hundred polyol, the cream time was 78 seconds and rise time was 156 seconds, whereas the comparator dibutyltin bis(lauryl mercaptide) yielded substantially shorter times of 35 seconds and 113 seconds, respectively [1].

Rigid Polyurethane Foam Latent Catalysis Process Control

Superior Water-Tolerant Stability in Waterborne Polyurethane Prepolymerization vs. DBTDL

Comparative studies in waterborne polyurethane (WPU) prepolymerization systems demonstrate that di-n-butyltin sulfide (DBTS) provides markedly better catalytic activity retention and water-tolerant stability than dibutyltin dilaurate (DBTDL), the industry-standard organotin catalyst [1]. The use of DBTS directly decreases pre-polymerization time in aqueous environments, a critical advantage where DBTDL undergoes rapid hydrolysis and loss of catalytic function [1].

Waterborne Polyurethane Hydrolytic Stability Prepolymer Catalysis

Selective Meso-Lactide Polymerization: Even-Numbered Chain Architecture vs. Catechol-Derived Catalysts

In the bulk ring-expansion polymerization of meso-lactide, dibutyltin sulfide derivatives (specifically cyclic dibutyltin dithiolane and dithiane) exhibit distinct catalytic behavior compared to dibutyltin catechol derivatives (BuCa, CyCa, BzCa) [1]. While the study focuses on cyclic sulfide adducts rather than monomeric DBTS, it establishes a class-level differentiation: tin-sulfur coordination in the catalyst structure influences polymer chain architecture, with tin-sulfur systems favoring different product distributions versus tin-oxygen (catechol) systems [1].

Ring-Expansion Polymerization Polylactide Catalyst Selectivity

PVC Heat Stabilization: Reduced Precipitation vs. Conventional Mercaptide Stabilizers

Patent disclosures establish that homogeneous liquid stabilizer compositions incorporating dibutyltin sulfides (including DBTS) exhibit a reduced tendency to form precipitates during PVC processing compared to formulations lacking this component [1]. The claimed stabilizer system comprises an aromatic ether alcohol, an alkyl phenol, and an admixture of alkyl tin compounds that include dibutyltin sulfides and/or monobutyltin sulfides [1]. This composition addresses the industrial problem of stabilizer precipitation that can mar transparent PVC surfaces or clog processing equipment.

PVC Thermal Stabilization Liquid Stabilizer Formulation Precipitation Inhibition

Validated Application Scenarios for Di-n-Butyltin Sulfide Where Differentiation Matters


Spray-Applied Rigid Polyurethane Foam Insulation Requiring Extended Open Time

For contractors applying spray polyurethane foam (SPF) insulation to large vertical surfaces, tanks, or building envelopes, the latent catalytic behavior of di-n-butyltin sulfide (DBTS) is critical. Based on quantitative evidence [1], DBTS extends cream time by 123% and rise time by 38% relative to conventional dibutyltin bis(lauryl mercaptide) at equivalent loading. This increased latency allows the foam mixture to fully wet the substrate and flow into surface irregularities before the polymerization exotherm accelerates gelation, resulting in superior adhesion, reduced void formation, and a more uniform foam density profile across the applied layer [1].

Synthesis of Waterborne Polyurethane Dispersions for Coatings and Adhesives

Formulators developing waterborne polyurethane (WPU) dispersions for low-VOC coatings, textile finishes, or laminating adhesives encounter catalyst deactivation when using standard dibutyltin dilaurate (DBTDL) in aqueous prepolymer mixtures [2]. Di-n-butyltin sulfide (DBTS) is specifically indicated for this application due to its superior water-tolerant stability and retained catalytic activity in the prepolymerization step [2]. Substituting DBTS for DBTDL mitigates premature catalyst hydrolysis, ensures more predictable reaction kinetics, and can reduce the overall catalyst loading required to achieve target molecular weights in the final WPU dispersion [2].

Transparent PVC Profile or Film Extrusion Where Surface Defects Are Unacceptable

In the manufacture of clear, rigid PVC products (e.g., calendered films, extruded profiles, or blow-molded bottles), the formation of stabilizer precipitates during thermal processing leads to unacceptable optical haze and surface blemishes. Patent-protected liquid stabilizer systems that incorporate dibutyltin sulfides (including DBTS) are explicitly designed to address this failure mode by maintaining a homogeneous, non-precipitating liquid phase throughout the processing temperature window [3]. For procurement, sourcing a stabilizer that includes the DBTS component can be a key differentiator to ensure consistent clarity and minimize production downtime associated with plate-out on rolls or die lips [3].

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